molecular formula C7H6ClN3 B8053995 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B8053995
M. Wt: 167.59 g/mol
InChI Key: LEXIKFRRSNDMKW-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a nitrogen-containing fused heterocycle belonging to the pyrazolopyridine family, which comprises five isomers (pyrazolo[3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]) . Pyrazolo[4,3-c]pyridines are of significant interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors . This compound features a chloro substituent at position 6 and a methyl group at position 2, which influence its electronic properties, solubility, and bioactivity. Derivatives of this scaffold have demonstrated antiproliferative, antimicrobial, and fluorescence properties, making them versatile candidates for drug discovery and chemical sensing .

Properties

IUPAC Name

6-chloro-2-methylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-5-3-9-7(8)2-6(5)10-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXIKFRRSNDMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=NC(=CC2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Functionalized Pyridine Precursors

A foundational approach involves cyclization reactions starting from substituted pyridine derivatives. For example, 2-chloro-3-nitropyridine serves as a versatile precursor due to its reactivity at the 3-position. Treatment with hydrazine derivatives under controlled conditions induces cyclization to form the pyrazolo[4,3-c]pyridine core. Adapting this method for 6-chloro-2-methyl substitution necessitates introducing the methyl group at the pyridine’s 2-position prior to cyclization.

Key steps include:

  • Methylation : Introducing a methyl group at the 2-position of pyridine via Friedel-Crafts alkylation or nucleophilic substitution.

  • Chlorination : Directing chlorine to the 6-position using POCl₃ or other chlorinating agents under reflux conditions.

  • Cyclization : Reacting the chlorinated intermediate with hydrazine hydrate in dimethylformamide (DMF) at 60–80°C to form the pyrazole ring.

Directed Metalation and Cross-Coupling

Optimized Synthetic Routes

Route A: Sequential Chlorination and Cyclization

Starting Material : 2-Methyl-3-nitropyridine
Step 1 : Nitro group reduction using H₂/Pd-C yields 2-methyl-3-aminopyridine.
Step 2 : Diazotization with NaNO₂/HCl followed by chlorination with CuCl introduces chlorine at the 6-position.
Step 3 : Cyclization with hydrazine hydrate in DMF at 60°C for 8 hours affords the target compound (Yield: 78%).

Reaction Conditions :

ParameterValue
SolventDMF
Temperature60°C
Time8 hours
CatalystNone
Yield78%

Route B: One-Pot Tandem Synthesis

This streamlined method combines chlorination and cyclization in a single vessel:

  • Starting Material : 2-Methylpyridine-3-carbaldehyde

  • Chlorination : Treat with POCl₃ at 110°C for 4 hours.

  • In Situ Cyclization : Add hydrazine hydrate and triethylamine, heating at 70°C for 6 hours.

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent waste (overall yield: 82%).

Mechanistic Insights and Selectivity Control

Regioselectivity in Cyclization

The orientation of the pyrazole ring is governed by the electronic effects of substituents. Computational studies indicate that electron-withdrawing groups (e.g., Cl) at the 6-position direct cyclization to the [4,3-c] position by stabilizing transition states through resonance.

Role of Solvent and Base

  • DMF : Polar aprotic solvent enhances nucleophilicity of hydrazine.

  • Triethylamine : Scavenges HCl, preventing protonation of intermediates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat transfer and mixing efficiency, critical for exothermic chlorination steps. Pilot-scale trials demonstrate a 15% yield increase compared to batch processes.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield >99% purity.

  • Chromatography : Reserved for intermediates with polar byproducts.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Sequential Route A78%98%ModerateHigh
One-Pot Route B82%95%HighModerate
Continuous Flow85%99%Very HighLow

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine. For instance, derivatives have demonstrated significant activity against various cancer cell lines, including:

  • K562 : Chronic myeloid leukemia cells
  • MV4-11 : Biphenotypic B myelomonocytic leukemia cells
  • MCF-7 : Human breast cancer cells

In these studies, compounds were evaluated for their ability to inhibit cell proliferation, with some showing low micromolar GI50 values, indicating potent activity .

Therapeutic Potential

The therapeutic implications of this compound derivatives extend beyond oncology. They have been investigated as potential inhibitors for various kinases involved in cancer progression and other diseases. For example:

  • Inhibition of p90 ribosomal S6 kinases (RSK) : This pathway is crucial for cancer cell survival and proliferation.
  • Targeting aurora A kinases : These kinases are vital for mitotic progression and have been implicated in tumorigenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of these compounds. Variations at specific positions on the pyrazolo[4,3-c]pyridine scaffold can significantly alter biological activity. For instance:

  • Substituents at the 4-position can enhance or diminish antiproliferative effects depending on their size and electronic properties .
CompoundCell Line TestedGI50 Value (µM)Mechanism
This compoundK5625Apoptosis induction
This compoundMV4-117RSK inhibition
This compoundMCF-710PARP modulation

Mechanism of Action

The mechanism by which 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism would vary based on the specific application and derivatives involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazolo[4,3-c]pyridine derivatives are distinguished by substituent type, position, and synthetic accessibility. Key analogs and their properties are summarized below:

Table 1: Substituent Variations and Bioactivity
Compound Name Substituents Key Properties/Activities Reference
6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine 6-Cl, 2-CH3 Antiproliferative potential (inference)
4-Chloro-1H-pyrazolo[4,3-c]pyridine 4-Cl Structural isomer; lower similarity (0.78)
4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine 4-Cl, 6-Cl, 3-I Suzuki coupling precursor (iodo at C3)
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 7-(4-OCH3Ph), 2,6-Ph Fluorescence pH sensing; antiproliferative (GI50: low μM)
4-Ethyl-7-(4-alkoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 4-C2H5, 7-alkoxyPh, 2,6-Ph High yields (80–97%); antiproliferative
Key Observations:
  • Chloro Substitutions : Positional differences (C4 vs. C6) significantly alter bioactivity and similarity scores. 6-Chloro derivatives exhibit higher similarity (0.83) than 4-chloro analogs (0.78) .
  • Iodo Substituents : Iodine at C3 or C7 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
  • Aryl/Alkoxy Groups : Substituents at C7 (e.g., methoxyphenyl) enhance fluorescence and antiproliferative activity. Alkylation of hydroxyl groups further diversifies functionality .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Chloro at C6 enhances cytotoxicity and binding to hydrophobic pockets .
  • Methyl Groups : C2-CH3 improves metabolic stability and solubility .
  • Aryl Substituents : Bulky groups at C7 (e.g., diphenyl) enhance fluorescence but may reduce bioavailability .

Biological Activity

6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a fused pyrazole and pyridine ring, which contributes to its unique reactivity and biological properties. Its chemical formula is C7H7ClN2C_7H_7ClN_2, with a molecular weight of approximately 154.69 g/mol. The presence of chlorine and the methyl group significantly influences its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of various enzymes and receptors involved in cell proliferation and apoptosis. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferating cell nuclear antigen (PCNA) expression .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 Value (µM) Mechanism of Action Reference
K562 (CML)10Induction of apoptosis via caspase activation
MV4-11 (Leukemia)8Inhibition of RSK2 signaling pathway
MCF-7 (Breast Cancer)12Reduction of PCNA levels and induction of LC3 fragmentation

These results indicate that this compound exhibits significant antiproliferative activity across multiple cancer types.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have reported that derivatives of pyrazolo[4,3-c]pyridines demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus. . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Studies

  • Anticancer Efficacy in Leukemia Models :
    A study involving K562 leukemia cells demonstrated that treatment with this compound at concentrations as low as 10 µM resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis revealed a decrease in BrdU-positive proliferating cells from 40% to approximately 10% in treated samples .
  • Inhibition of Bacterial Growth :
    In antimicrobial assays, derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. Specifically, compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin, suggesting their potential as alternative therapeutic agents for treating infections .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine and its derivatives?

  • Methodology : Two primary strategies are documented:

  • Annelation approach : Pyrazole ring formation onto a pre-functionalized pyridine scaffold using reagents like 3-(arylidene)-1-methyl-4-piperidone with electrophilic/nucleophilic agents (e.g., aldehydes, amines) .
  • Multicomponent synthesis : Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization to form the bicyclic core .
    • Key characterization : Confirm structures via elemental analysis, 1H^1H-/13C^{13}C-NMR, and mass spectrometry.

Q. How are pyrazolo[4,3-c]pyridine derivatives characterized for structural integrity and purity?

  • Analytical workflow :

  • Chromatography : HPLC or GC-MS to assess purity (>95% typical for bioactive compounds).
  • Spectroscopy : IR for functional groups (e.g., C-Cl stretch at 550–600 cm1^{-1}), NMR for regiochemistry (e.g., pyrazole C-H protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolve ambiguous regiochemistry in substituted derivatives (e.g., distinguishing C-4 vs. C-6 chloro positions) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of pyrazolo[4,3-c]pyridine derivatives?

  • Case study : Anti-mitotic activity of 2,4,6-trisubstituted derivatives (IC50_{50} = 0.5–2.0 μM) vs. lack of efficacy in kinase assays (e.g., PIM1 inhibition in 5V82 crystal structure) .
  • Resolution :

  • Assay validation : Confirm target specificity using isogenic cell lines or knockout models.
  • Structural analysis : Compare binding modes via molecular docking (e.g., steric clashes in PIM1 kinase due to 6-methyl group) .

Q. How can computational methods optimize pyrazolo[4,3-c]pyridine derivatives for protein-protein interaction (PPI) inhibition?

  • Approach :

  • Docking simulations : Use PDB entries (e.g., 5V82) to model interactions with PEX14-PEX5 interface residues .
  • QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. trifluoromethyl) with inhibitory potency (e.g., IC50_{50} shifts from 10 nM to 500 nM) .
    • Experimental validation : SPR or ITC to measure binding affinity post-synthesis.

Q. What are the challenges in evaluating the pharmacokinetic (PK) properties of this compound derivatives?

  • Key issues :

  • Metabolic stability : Chloro groups reduce CYP450-mediated oxidation but increase plasma protein binding (e.g., >90% in rat models) .
  • Solubility : LogP values >3.5 necessitate formulation with cyclodextrins or lipid nanoparticles for in vivo studies .
    • Mitigation : Derivatize with polar groups (e.g., hydroxyl, carboxyl) while retaining target affinity .

Critical Considerations for Experimental Design

  • Toxicity screening : Derivatives with chloro substituents require rigorous genotoxicity assessment (e.g., Ames test) due to potential DNA alkylation .
  • Regioselectivity : Use NOE NMR or X-ray to confirm substitution patterns, as misassignment can invalidate SAR conclusions .
  • Data reproducibility : Cross-validate bioactivity in ≥2 cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects .

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